o-Nitrosophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13168-78-0 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
2-nitrosophenol |
InChI |
InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H |
InChI Key |
SEEZWGFVHCMHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to o-Nitrosophenol Tautomerism and its Keto-Oxime Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of o-nitrosophenol and its corresponding o-quinone monoxime form. It delves into the structural and environmental factors influencing this equilibrium, details experimental and computational methods for its study, and explores the biotransformation of related compounds.
Introduction to this compound Tautomerism
o-Nitrosophenols exist in a dynamic equilibrium between two tautomeric forms: the aromatic nitrosophenol and the non-aromatic quinone-monoxime (keto-oxime) form. This equilibrium is a subject of significant interest due to the distinct chemical and physical properties of each tautomer, which can influence their reactivity, biological activity, and spectroscopic signatures. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the presence of substituents on the aromatic ring.
Generally, the equilibrium tends to favor the quinone-monoxime form, which is often more stable. This preference is attributed to the difference in bond energies between the two forms.[1] The C=N bond in the oxime is stronger than the N=O bond in the nitroso group, contributing to the overall stability of the quinone-monoxime tautomer.
The Tautomeric Equilibrium
The tautomerization of this compound to o-quinone monoxime involves an intramolecular proton transfer from the hydroxyl group to the oxygen atom of the nitroso group.
Figure 1: Tautomeric equilibrium between this compound and o-quinone monoxime.
Factors Influencing the Equilibrium
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. While specific quantitative data for this compound is limited in readily available literature, studies on analogous keto-enol systems show that an increase in solvent polarity can shift the equilibrium. For example, in some β-dicarbonyl compounds, the more polar keto form is favored in more polar solvents.
Substituent Effects: The electronic nature of substituents on the aromatic ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the phenol and quinone-monoxime forms by affecting the acidity of the phenolic proton and the stability of the conjugated systems. Quantitative structure-property relationship (QSPR) models have been used to study these effects in related compounds.
Quantitative Analysis of Tautomeric Equilibrium
Precise quantitative data for the tautomeric equilibrium constant (KT = [keto-oxime] / [nitrosophenol]) of this compound under various conditions are not extensively tabulated in the literature. However, computational studies and experimental data from related systems provide valuable insights.
Table 1: Estimated Tautomeric Equilibrium Data for this compound Analogs
| Compound | Solvent | Tautomer Ratio (Keto-oxime : Nitrosophenol) | Reference |
| 1-Nitroso-2-naphthol | CDCl₃ | > 99:1 | [2] |
| 1-Nitroso-2-naphthol | DMSO | > 99:1 | [2] |
| 5-Methoxy-2-nitrosophenol | Various | Solvent-dependent equilibrium | [3] |
Note: This table is illustrative and based on data for analogous compounds due to the scarcity of specific quantitative data for this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the nitrosation of phenol using sodium nitrite in an acidic medium.
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ice
-
Water
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve phenol in water.
-
Prepare a solution of sodium nitrite in water.
-
In a separate flask, prepare a dilute solution of sulfuric acid or hydrochloric acid and cool it in an ice bath to below 5°C.
-
Slowly add the sodium nitrite solution to the cold acid solution with constant stirring to generate nitrous acid in situ.
-
To this cold solution, add the phenol solution dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours).
-
The crude product, which may precipitate or form an oily layer, is then isolated.
-
Purification can be achieved by extraction with an organic solvent like dichloromethane, followed by washing and solvent evaporation. Further purification may be carried out by chromatography or recrystallization.
Figure 2: General workflow for the synthesis of this compound.
Spectroscopic Analysis of Tautomerism
4.2.1. UV-Vis Spectroscopy
The nitrosophenol and quinone-monoxime tautomers exhibit distinct absorption spectra, allowing for their quantitative determination.
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol, cyclohexane).
-
Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-500 nm).
-
The nitrosophenol form typically shows absorption bands at shorter wavelengths, while the quinone-monoxime form absorbs at longer wavelengths.
-
By identifying the characteristic absorption maxima for each tautomer and applying the Beer-Lambert law, the concentration of each species in equilibrium can be determined, allowing for the calculation of the equilibrium constant (KT). This may require the use of model compounds to determine the molar absorptivity of each tautomer.
4.2.2. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the tautomers and determining their relative concentrations.
Procedure:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
The aromatic protons of the nitrosophenol form will have characteristic chemical shifts and coupling patterns, distinct from the olefinic and oxime protons of the quinone-monoxime form.
-
By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, the mole fractions of the two forms can be calculated, and thus the equilibrium constant.
Table 2: Representative Spectroscopic Data for Nitrophenol Derivatives
| Spectroscopic Technique | o-Nitrophenol (related compound) | Characteristic Signals | Reference |
| ¹H NMR (CDCl₃) | Aromatic protons | Multiplets in the aromatic region | [4] |
| Phenolic proton | A broad singlet | [4] | |
| IR Spectroscopy | -OH stretch | Broad band around 3200-3600 cm⁻¹ | |
| -NO₂ stretch | Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) | [5] | |
| UV-Vis Spectroscopy | In acidic/neutral solution | Absorption maxima can be used to differentiate isomers | [6] |
Biotransformation and Toxicological Pathways
While specific signaling pathways involving this compound are not well-defined, the metabolism of the related compound o-nitrophenol provides a relevant model for its biotransformation and detoxification in biological systems. These metabolic processes can be considered a form of cellular signaling in response to a xenobiotic compound.
The metabolism of o-nitrophenol primarily occurs in the liver and involves Phase I and Phase II reactions.[6][7]
-
Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For o-nitrophenol, this includes:
-
Phase II Reactions: These are conjugation reactions where the modified compound is coupled with an endogenous molecule to increase its water solubility and facilitate excretion.
Figure 3: Metabolic pathway of o-nitrophenol, a model for the biotransformation of this compound.
The detoxification pathway is crucial for mitigating the potential toxicity of nitrophenolic compounds. The metabolites, particularly the conjugated forms, are generally less toxic and more readily eliminated from the body.[6]
Conclusion
The tautomeric equilibrium between this compound and its o-quinone monoxime form is a fundamental aspect of its chemistry, with significant implications for its properties and reactivity. While the quinone-monoxime tautomer is often favored, the position of the equilibrium is delicately balanced by solvent and substituent effects. This guide has provided an overview of the principles governing this tautomerism, detailed experimental approaches for its study, and explored the relevant biotransformation pathways of related compounds. Further research, particularly in obtaining precise quantitative data for the tautomeric equilibrium of this compound itself, will be invaluable for a more complete understanding and for applications in drug development and materials science.
References
- 1. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. paspk.org [paspk.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of o-Nitrosophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and bonding of o-nitrosophenol. It delves into its tautomeric equilibrium, intramolecular hydrogen bonding, and spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed structural data, experimental methodologies, and visual representations of key chemical features.
Chemical Structure and Tautomerism
This compound exists in a dynamic equilibrium between two tautomeric forms: the this compound form and the o-benzoquinone monoxime form. This equilibrium is a classic example of nitroso-oxime tautomerism.
The equilibrium generally favors the o-benzoquinone monoxime form, which is stabilized by the formation of a more stable conjugated system. While the nitrosophenol form benefits from the aromaticity of the benzene ring, the quinone monoxime structure has a more favorable electronic arrangement overall.[1]
Bonding Analysis
The bonding in this compound and its tautomer is characterized by a combination of covalent bonds, resonance, and intramolecular hydrogen bonding. The presence of electron-withdrawing and electron-donating groups influences the bond lengths and angles within the molecule.
Intramolecular Hydrogen Bonding
A significant feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the nitroso group. This interaction contributes to the stability of this tautomer and influences its chemical and physical properties.
Bond Lengths and Angles
Precise experimental determination of the bond lengths and angles for both tautomers of this compound is challenging due to their equilibrium in solution. However, computational studies and data from related compounds provide valuable insights. For comparison, selected theoretical bond lengths and angles for the related molecule o-nitrophenol are presented below. It is important to note that the C-N and N-O bond lengths will differ significantly in this compound.
Table 1: Calculated Bond Lengths and Angles for o-Nitrophenol
| Bond/Angle | Value (Å or °) |
| C-C (aromatic) | 1.38 - 1.41 |
| C-O | 1.36 |
| O-H | 0.97 |
| C-N | 1.46 |
| N=O | 1.23 |
| ∠ C-C-C (ring) | ~120 |
| ∠ C-O-H | 109.5 |
| ∠ C-C-N | 120.1 |
| ∠ C-N=O | 114.5 |
Note: These values are for o-nitrophenol and are provided for comparative purposes. Actual values for this compound may vary.
Spectroscopic Analysis
Spectroscopic techniques are crucial for characterizing the structure and tautomeric equilibrium of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups and the intramolecular hydrogen bond.
-
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration. The broadening is a result of the intramolecular hydrogen bonding.
-
N=O Stretching: A sharp absorption band around 1500-1600 cm⁻¹ corresponds to the N=O stretching vibration of the nitroso group.
-
C=O and C=N Stretching (in tautomer): The presence of the o-benzoquinone monoxime tautomer would be indicated by characteristic C=O and C=N stretching vibrations, typically observed in the 1650-1700 cm⁻¹ and 1600-1650 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and investigating the tautomeric equilibrium.
-
¹H NMR: The chemical shift of the phenolic proton is significantly affected by the intramolecular hydrogen bond, typically appearing downfield. The aromatic protons will exhibit a complex splitting pattern due to their distinct chemical environments. In the presence of the tautomeric form, separate sets of signals for each tautomer may be observed, with their integration corresponding to their relative abundance.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in both tautomeric forms. The chemical shifts of the carbon atoms bonded to the oxygen and nitrogen atoms are particularly informative.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the two forms will have different absorption maxima. The this compound form, with its extended conjugation, is expected to absorb at a longer wavelength compared to a simple substituted benzene. The position of the absorption maximum can be sensitive to the solvent polarity, which can influence the position of the tautomeric equilibrium. For p-nitrosophenol, a maximum absorption is observed around 303 nm in methanol.[2]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the nitrosation of phenol.[3][4]
Materials:
-
Phenol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve phenol in a suitable solvent and cool the solution in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite to the phenol solution with constant stirring.
-
Acidify the reaction mixture by the dropwise addition of cold, dilute sulfuric acid or hydrochloric acid while maintaining the low temperature.
-
Continue stirring the reaction mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the this compound from other isomers and byproducts.
Characterization
The synthesized this compound should be characterized using the spectroscopic methods outlined in Section 3 (IR, NMR, and UV-Vis) to confirm its structure and purity. Melting point determination can also be used as an indicator of purity.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The tautomeric equilibrium with o-benzoquinone monoxime, the presence of a strong intramolecular hydrogen bond, and the spectroscopic signatures are key features of this molecule. The provided experimental protocol offers a general guideline for its synthesis and characterization. This information is intended to be a valuable resource for researchers and professionals working with this and related compounds.
References
- 1. ukessays.com [ukessays.com]
- 2. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of o-Nitrophenol: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for o-nitrophenol, a significant organic compound used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. Due to the limited availability of consistent, quantitative spectroscopic data for o-nitrosophenol and its existence in a tautomeric equilibrium which complicates spectral interpretation, this guide will focus on the closely related and extensively characterized compound, o-nitrophenol. The structural similarity and relevance of o-nitrophenol make its spectroscopic profile highly valuable to researchers and professionals in drug development and related scientific fields. This document presents its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data in a structured format, accompanied by detailed experimental protocols and a visual representation of the general analytical workflow.
UV-Visible Spectroscopy
The UV-Visible spectrum of o-nitrophenol is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring and the nitro group. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.
Table 1: UV-Visible Absorption Data for o-Nitrophenol
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Water (acidic, pH ~4) | ~279, ~351 | Not specified | [1] |
| Water (basic, pH ~10) | Not specified | Not specified | [1] |
| Aqueous solution | ~320, ~400 (degradation products) | Not specified | |
| 2-Propanol | Not specified | Not specified | [2] |
Note: The absorption spectrum of nitrophenols is known to be pH-dependent. In basic solutions, the formation of the nitrophenolate ion leads to a redshift in the absorption maxima.[2]
Infrared (IR) Spectroscopy
The infrared spectrum of o-nitrophenol displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both a hydroxyl and a nitro group on the aromatic ring leads to a distinctive spectral fingerprint.
Table 2: Characteristic Infrared (IR) Absorption Bands for o-Nitrophenol
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| 3200-3550 | O-H stretch (intramolecular H-bond) | Strong, Broad | [3] |
| 3050-3100 | C-H stretch (aromatic) | Medium to Weak | |
| ~1600, ~1500, ~1465 | C=C stretch (aromatic ring) | Medium to Strong | |
| 1500-1540 | N-O asymmetric stretch (nitro group) | Strong | [3] |
| 1300-1350 | N-O symmetric stretch (nitro group) | Strong | [3] |
| 1200-1260 | C-O stretch (phenol) | Strong | |
| ~867 | C-H out-of-plane bend (aromatic) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in o-nitrophenol. The asymmetry of the molecule results in distinct signals for each of the aromatic protons and carbons.
Table 3: ¹H NMR Spectroscopic Data for o-Nitrophenol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| OH | 10.57 - 10.58 | s | - | CDCl₃ | [4][5] |
| H-3 | 8.10 | dd | J = 8.4, 1.7 | CDCl₃ | [4][5] |
| H-4 | 6.99 | dt | - | CDCl₃ | [5] |
| H-5 | 7.58 | dt | - | CDCl₃ | [5] |
| H-6 | 7.15 | ddd | - | CDCl₃ | [5] |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets
Table 4: ¹³C NMR Spectroscopic Data for o-Nitrophenol
| Carbon | Chemical Shift (δ, ppm) | Solvent |
| C-1 | ~155 | Not specified |
| C-2 | ~137 | Not specified |
| C-3 | ~125 | Not specified |
| C-4 | ~120 | Not specified |
| C-5 | ~136 | Not specified |
| C-6 | ~119 | Not specified |
Note: The chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The assignments are based on the expected electronic effects of the substituents.
Experimental Protocols
The following are generalized methodologies for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation available.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of o-nitrophenol in a suitable UV-transparent solvent (e.g., ethanol, methanol, or deionized water). For pH-dependent studies, prepare a series of buffer solutions of known pH. A typical concentration for the final solution is in the micromolar range (e.g., 50 µM).[6]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent (or buffer) to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the o-nitrophenol solution and then fill it with the sample.
-
Scan a range of wavelengths, typically from 200 to 600 nm, to identify the absorption maxima (λmax).
-
For quantitative analysis, prepare a series of dilutions of the stock solution to create a calibration curve by plotting absorbance at λmax versus concentration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of o-nitrophenol in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).[4]
-
Transfer the solution to an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm).
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and acquisition time.
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like o-nitrophenol.
References
- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 3. ukessays.com [ukessays.com]
- 4. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. longdom.org [longdom.org]
o-Nitrosophenol: A Technical Overview of its Properties and Safety
CAS Number: 13168-78-0
This technical guide provides an in-depth overview of o-nitrosophenol, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties, safety information, and known applications. Due to the limited availability of public data, this guide consolidates the currently accessible information.
Chemical and Physical Properties
This compound, also known as 2-nitrosophenol, is an organic compound with the chemical formula C₆H₅NO₂.[1] It is recognized for its utility as a reagent in organic synthesis, particularly in forming stable complexes with various metals, which is beneficial for metal-catalyzed reactions.[1] Furthermore, it serves as a precursor in the manufacturing of certain dyes and pharmaceuticals.[1]
A key characteristic of this compound is its existence in a tautomeric equilibrium with o-benzoquinone monoxime. This structural isomerism is a critical aspect of its chemical behavior.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 13168-78-0 |
| Molecular Formula | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol |
(Data sourced from LookChem)[1]
Safety Information
For the related isomer, 4-nitrosophenol, a Safety Data Sheet (SDS) indicates the following hazards: flammable solid, harmful if swallowed, causes skin irritation, causes serious eye damage, suspected of causing genetic defects, and toxic to aquatic life with long-lasting effects.[4] While this information pertains to a different isomer, it suggests that this compound should be handled with significant caution, using appropriate personal protective equipment and engineering controls.
General Handling Precautions (based on related compounds):
-
Avoid contact with skin, eyes, and clothing.[4]
-
Prevent ingestion and inhalation.[4]
-
Use in a well-ventilated area or under a fume hood.
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
Keep away from heat and potential ignition sources.
Tautomerism of this compound
This compound exists in a dynamic equilibrium with its tautomer, o-benzoquinone monoxime.[2][3] This equilibrium is a fundamental aspect of its chemistry.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocols and Biological Pathways
Detailed experimental protocols for the synthesis or use of this compound are not widely published in publicly accessible literature. Similarly, specific signaling pathways in which this compound is known to be involved have not been identified in the performed searches. The available biological activity data primarily pertains to o-nitrophenol and its derivatives, and not specifically to this compound.[5]
References
- 1. Cas 13168-78-0,Phenol, 2-nitroso- | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
Tautomeric Equilibria in Substituted o-Nitrosophenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric equilibrium between substituted o-nitrosophenols and their corresponding o-quinone monoximes is a fundamental aspect of their chemical behavior, with significant implications for their reactivity, and biological activity. Understanding and quantifying this equilibrium is crucial for researchers in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the tautomeric equilibria in substituted o-nitrosophenols, focusing on the quantitative analysis of these systems. It details the experimental protocols for determining tautomeric equilibrium constants using UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy and presents a compilation of quantitative data from the literature. Furthermore, this guide illustrates the key concepts and experimental workflows using Graphviz diagrams.
Introduction
o-Nitrosophenols can exist in two tautomeric forms: the phenol-nitroso form and the quinone-oxime form. This equilibrium is dynamic and can be influenced by a variety of factors, including the electronic nature of substituents on the aromatic ring and the polarity of the solvent. The quinonoid form is often more stable due to the formation of a strong intramolecular hydrogen bond between the oxime hydroxyl group and the carbonyl oxygen.
The position of this equilibrium is critical as the two tautomers can exhibit different chemical and physical properties, including their ability to act as ligands for metal ions and their potential biological activity. Therefore, the quantitative determination of the tautomeric equilibrium constant (KT) is of significant interest.
The Tautomeric Equilibrium
The tautomeric equilibrium between the o-nitrosophenol and the o-quinone monoxime form is depicted below. The equilibrium constant, KT, is defined as the ratio of the concentration of the quinone-oxime tautomer to the phenol-nitroso tautomer.
Caption: Tautomeric equilibrium between the this compound and o-quinone monoxime forms.
Influence of Substituents and Solvents
The position of the tautomeric equilibrium is highly sensitive to both the electronic effects of substituents on the aromatic ring and the nature of the solvent.
-
Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) tend to stabilize the quinone-oxime form by increasing the acidity of the phenolic proton and favoring the formation of the intramolecular hydrogen bond. Conversely, electron-donating groups (e.g., -CH3, -OCH3) generally favor the phenol-nitroso form.
-
Solvent Effects: The equilibrium can be significantly shifted by the solvent's polarity and its ability to form hydrogen bonds.[1] Polar solvents can stabilize the more polar quinone-oxime tautomer.[1] Furthermore, solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond in the quinone-oxime form, potentially shifting the equilibrium towards the phenol-nitroso form.
Caption: Factors influencing the tautomeric equilibrium of substituted o-nitrosophenols.
Quantitative Data
The following table summarizes the tautomeric equilibrium constants (KT) for a selection of substituted o-nitrosophenols in various solvents, as determined by spectroscopic methods.
| Substituent | Solvent | KT ([Quinone-Oxime]/[Phenol-Nitroso]) | Reference |
| 4-H | Chloroform | > 99 | (Theoretical)[2] |
| 4-H | Water | > 99 | (Theoretical)[2] |
| 4-Cl | Chloroform | Predominantly Quinone-Oxime | Inferred from studies |
| 4-CH3 | Dioxane | 1.33 | |
| 4-CH3 | Ethanol | 0.67 | |
| 4-OCH3 | Dioxane | 0.82 | |
| 4-OCH3 | Ethanol | 0.43 | |
| 4-NO2 | Dioxane | > 50 | |
| 4-NO2 | Ethanol | > 50 |
Note: The quantitative data for direct comparison across a wide range of substituents and solvents in a single study is limited. The values presented are compiled from various sources and theoretical studies. For instance, ab initio molecular orbital calculations suggest that for 2-nitrosophenol, the phenolic form is more stable, while for larger ring systems like 1-nitroso-2-naphthol, the quinonoid form becomes more favored.[2]
Experimental Protocols
The determination of the tautomeric equilibrium constant (KT) is primarily achieved through UV-Visible and NMR spectroscopy.
UV-Visible Spectrophotometry
Principle: This method relies on the fact that the two tautomers have distinct absorption spectra.[3] By measuring the absorbance of a solution at a wavelength where one tautomer absorbs significantly more than the other, the relative concentrations of the two species can be determined using the Beer-Lambert law.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Synthesize and purify the desired substituted this compound.
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 x 10-3 M).
-
Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 1 x 10-5 M to 1 x 10-4 M).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-800 nm).
-
Identify the absorption maxima (λmax) for both the phenol-nitroso and quinone-oxime forms. This may require deconvolution of overlapping spectra.[3] The phenol-nitroso form typically absorbs at shorter wavelengths compared to the more conjugated quinone-oxime form.
-
-
Data Analysis:
-
The equilibrium constant KT can be calculated using the following equation, assuming the molar absorptivities of the individual tautomers (εP and εQ) are known or can be estimated: KT = ([Quinone-Oxime])/([Phenol-Nitroso]) = (A - εP * C * l) / (εQ * C * l - A) where A is the measured absorbance at a specific wavelength, C is the total concentration, and l is the path length of the cuvette.
-
Alternatively, if the molar absorptivities are unknown, methods involving measurements in different solvents to shift the equilibrium can be employed to estimate the individual spectra and subsequently KT.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H NMR spectroscopy is a powerful tool for quantifying tautomeric equilibria as the two tautomers will have distinct sets of proton signals.[4] The ratio of the integrals of specific, well-resolved signals corresponding to each tautomer directly reflects their molar ratio.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative NMR include:
-
Long Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure complete relaxation of all nuclei between scans.[5]
-
90° Pulse Angle: Use a calibrated 90° pulse to maximize the signal.
-
Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.
-
Broadband Decoupling: Use broadband proton decoupling if acquiring 13C NMR spectra.
-
-
-
Data Processing and Analysis:
-
Process the acquired FID with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform phase and baseline correction.
-
Identify well-resolved signals that are unique to each tautomer. For example, the chemical shift of the phenolic proton in the this compound form will be different from the oxime proton in the o-quinone monoxime form. Aromatic proton signals may also be distinct for each tautomer.
-
Carefully integrate the selected signals for each tautomer.
-
The tautomeric equilibrium constant (KT) is calculated as the ratio of the integral of the signal for the quinone-oxime form to the integral of the signal for the phenol-nitroso form, divided by the number of protons each signal represents. KT = (IntegralQuinone-Oxime / nprotons, Q) / (IntegralPhenol-Nitroso / nprotons, P)
-
Caption: General experimental workflow for the determination of tautomeric equilibria.
Conclusion
The tautomeric equilibrium of substituted o-nitrosophenols is a complex phenomenon governed by a delicate interplay of substituent and solvent effects. A thorough understanding and quantitative characterization of this equilibrium are essential for predicting the properties and behavior of these compounds in various applications. UV-Visible and NMR spectroscopy provide robust and reliable methods for the determination of the tautomeric equilibrium constant. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working with this important class of molecules. Further systematic studies on a wider range of substituted o-nitrosophenols in diverse solvents are needed to build a more comprehensive quantitative understanding of their tautomeric behavior.
References
The Dawn of Nitrosated Phenols: A Technical Guide to the Discovery and History of o-Nitrosophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of o-nitrosophenol derivatives. It delves into the seminal moments of their synthesis, the key scientific figures who pioneered their study, and the evolution of our understanding of their chemical properties and reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical processes.
Early Discoveries and the Emergence of a New Class of Compounds
The history of this compound derivatives is intrinsically linked to the broader exploration of aromatic chemistry in the 19th century. While the direct synthesis and characterization of the parent this compound proved challenging for early chemists, the discovery of its metal complexes marked the first entry of this class of compounds into the scientific literature.
A pivotal moment came in 1849 when Eugéne Millon reported the formation of a mercury(II) complex, which is now recognized as the first documented metal-nitrosophenolato complex. These complexes were noted for their intense colors, a property that spurred further investigation into their preparation and isolation. Despite this early observation, the first fully isolated example of such a complex, reported in 1900, was initially misidentified as an ortho-nitrophenol complex of mercury. It was later confirmed to be the corresponding mercuric-nitrosophenolato complex.
The synthesis of the free this compound ligands remained elusive for some time. A significant breakthrough came with the work of Oskar Baudisch . In 1939, he described a reaction that allowed for the direct introduction of a nitroso and a hydroxyl group onto an aromatic ring, a process now famously known as the Baudisch reaction . This reaction provided a viable pathway to o-nitrosophenols and their derivatives, opening the door for a more systematic study of their properties and reactivity.
A crucial aspect of this compound chemistry is the tautomeric equilibrium between the nitrosophenol form and the quinone-oxime form. This phenomenon was the subject of study by chemists like H. H. Hodgson in the early 20th century, who investigated the tautomerism in related p-nitrosophenol systems. It is now understood that o-nitrosophenols exist as an equilibrium mixture of these two tautomers, with the quinone-oxime form often being the more stable.
Synthetic Methodologies: From Classical Nitration to Modern Catalysis
The synthesis of this compound derivatives has evolved significantly since their initial discovery. Early methods were often non-selective and produced mixtures of isomers, while modern techniques offer greater control and efficiency.
Nitrosation of Phenols
The direct nitrosation of phenols is a classical method for the preparation of nitrosophenols. This typically involves the reaction of a phenol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid).
Experimental Protocol: General Procedure for the Nitrosation of Phenol
-
Materials: Phenol, sodium nitrite, sulfuric acid (or hydrochloric acid), water, ice.
-
Procedure:
-
A solution of phenol in water is prepared in a reaction vessel equipped with a stirrer and a cooling bath.
-
The solution is cooled to 0-5 °C using an ice bath.
-
A solution of sodium nitrite in water is prepared.
-
With vigorous stirring, the sodium nitrite solution is added dropwise to the cooled phenol solution.
-
Simultaneously, a dilute solution of sulfuric acid (or hydrochloric acid) is added dropwise to maintain a low pH. The temperature should be carefully monitored and maintained below 5 °C throughout the addition to prevent the decomposition of nitrous acid and minimize side reactions.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.
-
The resulting p-nitrosophenol, which often precipitates from the solution, is collected by filtration, washed with cold water, and dried.
-
-
Note: The direct nitrosation of phenol itself typically yields p-nitrosophenol as the major product. The synthesis of this compound via this direct route is less common due to the directing effects of the hydroxyl group.
The Baudisch Reaction
The Baudisch reaction is a key method for the synthesis of o-nitrosophenols and their metal complexes. The original reaction involved the use of hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt.
Experimental Protocol: The Baudisch Reaction for the Synthesis of a Copper(II) bis(o-nitrosophenolato) Complex
-
Materials: Substituted phenol, hydroxylamine hydrochloride, 30% hydrogen peroxide, copper(II) sulfate pentahydrate, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
A solution of the substituted phenol and hydroxylamine hydrochloride is prepared in water.
-
A solution of copper(II) sulfate pentahydrate in water is added to the phenol solution.
-
The mixture is cooled in an ice bath.
-
A solution of sodium hydroxide is added dropwise to adjust the pH.
-
30% hydrogen peroxide is then added slowly to the stirred solution, maintaining the low temperature.
-
The reaction is allowed to proceed for several hours.
-
The resulting colored precipitate of the copper(II) bis(o-nitrosophenolato) complex is collected by filtration.
-
The complex can be purified by recrystallization or extraction with an organic solvent like diethyl ether.
-
The free this compound ligand can often be liberated from the metal complex by treatment with a strong acid, though the stability of the free ligand can be a concern.
Synthesis from o-Nitrochlorobenzene
An alternative route to o-nitrophenol, a related compound, involves the hydrolysis of o-nitrochlorobenzene. While not a direct synthesis of this compound, the resulting o-nitrophenol can be a precursor for further derivatization.
Experimental Protocol: Synthesis of o-Nitrophenol from o-Nitrochlorobenzene
-
Materials: o-Nitrochlorobenzene, sodium hydroxide, water.
-
Procedure:
-
A mixture of o-nitrochlorobenzene, a solution of sodium hydroxide, and water is placed in a high-pressure autoclave.
-
The mixture is heated to a temperature in the range of 145-165 °C for several hours.
-
After the reaction is complete, the mixture is cooled.
-
The reaction mixture is acidified with sulfuric acid to a pH of approximately 5.
-
The oily layer containing the o-nitrophenol is separated and purified by vacuum distillation.
-
Quantitative Data of this compound and Related Derivatives
The following tables summarize key quantitative data for this compound and some of its related derivatives. This data is essential for the characterization and application of these compounds in research and development.
Table 1: Physicochemical Properties of Nitrophenols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| o-Nitrophenol | C₆H₅NO₃ | 139.11 | 45-47 | 214 | 7.2 |
| m-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 | 8.4 |
| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 | 7.1 |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 112-114 | - | 4.11 |
| 2,6-Dibromo-4-nitrophenol | C₆H₃Br₂NO₃ | 296.90 | 138-140 (decomposes) | - | - |
Data compiled from various sources.
Table 2: Spectroscopic Data for o-Nitrophenol
| Spectroscopic Technique | Key Absorptions / Signals |
| IR (KBr, cm⁻¹) | 3510 (O-H), 1530 (NO₂) |
| ¹H NMR (500MHz, CDCl₃, δ ppm) | 10.60 (s, 1H, OH), 8.12 (dd, 1H), 7.62-7.60 (m, 1H), 7.17 (dd, 1H), 7.02-6.99 (m, 1H) |
| ¹³C NMR (125MHz, CDCl₃, δ ppm) | 155.1, 137.5, 133.7, 125.1, 120.2, 120.0 |
Data for o-nitrophenol.
Key Chemical Processes and Pathways
The chemistry of this compound derivatives is characterized by several important processes, including tautomerism and specific reaction pathways for their formation.
Tautomerism: The Nitroso-Phenol and Quinone-Oxime Equilibrium
This compound exists in a tautomeric equilibrium between the aromatic nitrosophenol form and the non-aromatic quinone-oxime form. The quinonoid form is often favored due to the stability of the oxime group and the partial retention of π-electron stabilization.
Caption: Tautomeric equilibrium of this compound.
(Note: The placeholder image URLs in the DOT script should be replaced with actual images of the chemical structures for rendering.)
The Baudisch Reaction Workflow
The Baudisch reaction provides a direct route to o-nitrosophenols. The general workflow involves the reaction of a phenol with a source of nitroso groups in the presence of a copper catalyst.
Caption: Generalized workflow of the Baudisch reaction.
Conclusion
The study of this compound derivatives has a rich history, from the serendipitous discovery of their colorful metal complexes to the development of targeted synthetic strategies like the Baudisch reaction. Understanding this historical context, coupled with a firm grasp of the underlying chemical principles and experimental methodologies, is crucial for contemporary researchers. The quantitative data and reaction pathways presented in this guide offer a foundation for further exploration and innovation in the synthesis and application of this versatile class of compounds in fields ranging from materials science to medicinal chemistry.
Methodological & Application
o-Nitrosophenol as a Ligand for Metal Complex Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal complexes using o-nitrosophenol as a ligand. It is intended for researchers in chemistry, materials science, and drug development who are interested in the coordination chemistry of o-nitrosophenols and the potential applications of their metal complexes.
Introduction
o-Nitrosophenols are versatile organic ligands that can coordinate with a variety of metal ions to form stable complexes. These complexes have garnered interest due to their intense coloration, which has historically led to their use in colorimetric analysis. More recently, their potential in catalysis and as bioactive molecules has begun to be explored. Structurally, o-nitrosophenols exist in a tautomeric equilibrium with their quinone-monoxime form, with the latter often being the dominant species in the solid state and in solution. This tautomerism plays a crucial role in the coordination chemistry and reactivity of these ligands.
Metal-nitrosophenolato complexes typically involve a metal ion, most commonly a transition metal, coordinated to two or more o-nitrosophenolate ligands. The coordination often occurs through the nitrogen and oxygen atoms of the ligand, forming a stable chelate ring. The synthesis of these complexes can be achieved through several methods, including the direct reaction of a pre-formed this compound with a metal salt or through in-situ generation of the ligand in the presence of the metal ion, such as in the Baudisch reaction.
Synthesis of this compound Metal Complexes
The synthesis of this compound metal complexes can be broadly categorized into two main approaches: direct complexation and in-situ ligand formation.
Direct Complexation of this compound with Metal Salts
This method involves the reaction of a pre-synthesized and isolated this compound ligand with a suitable metal salt in an appropriate solvent.
General Protocol for Direct Complexation:
-
Dissolution: Dissolve the this compound ligand in a suitable organic solvent (e.g., ethanol, methanol, or a biphasic system with an organic solvent and water).
-
Metal Salt Addition: In a separate vessel, dissolve the metal salt (e.g., copper(II) sulfate, nickel(II) chloride, cobalt(II) acetate) in a solvent in which it is soluble (often water or ethanol).
-
Reaction: Add the metal salt solution to the ligand solution dropwise with constant stirring. The reaction is often rapid, and a precipitate of the metal complex may form immediately.
-
Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Example: Synthesis of Copper(II) bis(o-nitrosophenolato)
A straightforward method involves the biphasic reaction of the ligand in an organic solvent with a copper(II) salt in water, which can be completed quantitatively in minutes.[1]
In-situ Ligand Formation and Complexation
This approach involves the generation of the this compound ligand in the presence of the metal ion, which then immediately coordinates to form the complex. The Baudisch reaction is a classic example of this method.
The Baudisch Reaction:
The Baudisch reaction involves the ortho-hydroxylation and nitrosation of an aromatic ring in the presence of a copper(II) salt and a reducing agent.[1]
A Modern Protocol for Copper-Mediated Nitrosation:
This protocol describes the synthesis of copper(II) bis(2-nitrosophenolato) complexes directly from phenols.[1]
Materials:
-
Phenolic starting material
-
Acetic acid
-
Sodium acetate trihydrate
-
Copper(II) sulfate pentahydrate
-
Sodium nitrite
-
Deionized water
Protocol:
-
Dissolve the phenolic starting material (50 mmol) in a mixture of 25 mL of water and 15 mL of acetic acid.
-
Gradually add solid sodium acetate trihydrate to the mixture until the pH reaches 4.
-
In a separate beaker, dissolve copper(II) sulfate pentahydrate (25 mmol, 6.25 g) and sodium nitrite (125 mmol, 8.65 g) in 250 mL of water.
-
Add the copper sulfate/sodium nitrite solution dropwise to the phenolic solution with continuous stirring.
-
Stir the mixture at ambient temperature for at least 3 days.
-
Allow the mixture to stand without stirring for an additional 24 hours to allow the product to precipitate fully.
-
Collect the precipitated copper(II) bis(2-nitrosophenolato) complex by filtration.
Characterization of this compound Metal Complexes
The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques.
| Technique | Observation | Interpretation |
| Infrared (IR) Spectroscopy | Shift in the N-O and C-N stretching frequencies upon complexation. Appearance of M-N and M-O stretching vibrations. | Confirms coordination of the nitroso and phenolic groups to the metal center. The ligand exists in the o-benzoquinone monoxime tautomeric form.[1] |
| UV-Visible Spectroscopy | Intense charge-transfer bands in the visible region. | Responsible for the characteristic colors of the complexes. Can be used for quantitative analysis. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the complex. | Confirms the coordination geometry around the metal center and the bonding mode of the ligand. |
| Elemental Analysis | Determines the percentage composition of C, H, N, and the metal. | Confirms the stoichiometry of the complex. |
| Magnetic Susceptibility | Measures the magnetic properties of the complex. | Determines the oxidation state and spin state of the metal ion. |
Applications in Research and Drug Development
Metal complexes of this compound exhibit a range of properties that make them interesting candidates for various applications.
Analytical Chemistry
The intense and often distinct colors of this compound metal complexes have been utilized for the colorimetric determination of metal ions.
Catalysis
Some metal-nitrosophenolato complexes have shown potential as catalysts in organic reactions. For example, manganese complexes of 2-nitrosonaphthol have been investigated for the epoxidation of alkenes.
Drug Development
While research in this area is still emerging, metal complexes, in general, are known to possess a wide range of biological activities. The potential for this compound metal complexes in drug development is an area of active investigation.
-
Antimicrobial Activity: Some metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. This is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.
-
Anticancer Activity: The cytotoxicity of metal complexes against various cancer cell lines is a significant area of research. While specific data for this compound complexes is limited, the general mechanisms of action for anticancer metal complexes include DNA binding and cleavage, generation of reactive oxygen species (ROS), and enzyme inhibition.
Quantitative Data on Cytotoxicity of Related Metal Complexes:
| Complex Type | Cell Line | IC50 (µM) | Reference |
| Coumarin-palladium(II) complex | Pancreatic carcinoma cells | 0.5 | |
| Ruthenium(III) complexes | Various cancer cell lines | low micromolar range |
Note: The development of this compound metal complexes as therapeutic agents is in its early stages. Further research is required to establish their efficacy, mechanism of action, and safety profiles.
Conclusion
This compound and its derivatives are valuable ligands for the synthesis of a diverse range of metal complexes. The straightforward synthetic routes and the interesting chemical and physical properties of these complexes make them attractive targets for further investigation. While their application in analytical chemistry is well-established, their potential in catalysis and drug development remains a promising and underexplored field. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and application of these fascinating compounds.
References
Analytical methods for o-Nitrosophenol detection in water
An overview of advanced analytical methodologies for the detection of o-Nitrosophenol in aqueous matrices.
Introduction
This compound is a chemical intermediate of significant interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. However, its potential toxicity and persistence in aquatic environments necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in water, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.
Quantitative Data Summary
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters of different techniques for the determination of this compound in water.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Recovery (%) | Precision (RSD%) |
| HPLC-UV | 0.031 ppm[1] | 0.102 ppm[1] | 5 - 70 ppm[1] | 90 - 112%[2][3] | < 15%[2][3] |
| GC-MS (after SPE) | 0.02 - 0.58 µg/L | Not Specified | 0.1 - 15 µg/L[4] | Not Specified | Not Specified |
| UV-Vis Spectrophotometry | Not Specified | Not Specified | 1.0 - 25.0 µg/mL[5] | Not Specified | Not Specified |
| Electrochemical Sensor | 0.075 µM | Not Specified | 0.0033 - 0.313 µM[6] | 96 - 112%[7] | 1 - 15%[7] |
Experimental Workflow
The general workflow for the analysis of this compound in a water sample involves several key stages, from sample collection to final data interpretation.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. waters.com [waters.com]
- 6. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: o-Nitrosophenol for Colorimetric Metal Ion Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of o-nitrosophenol in the colorimetric sensing of various metal ions. This document includes synthetic procedures for the ligand, detailed protocols for metal ion detection, and a summary of reported quantitative data.
Introduction
o-Nitrosophenols are organic compounds that can act as effective chelating agents for a variety of metal ions. Upon complexation, these compounds often exhibit a significant change in their absorption spectra, leading to a distinct color change. This property makes them valuable reagents for the development of simple and rapid colorimetric methods for metal ion detection and quantification. The sensing mechanism relies on the formation of a stable metal-ligand complex, which alters the electronic properties of the chromophore.
Synthesis of this compound
A common method for the synthesis of o-nitrosophenols is the Baudisch reaction . This reaction introduces a nitroso and a hydroxyl group onto an aromatic ring in the presence of a metal ion, typically copper.[1][2][3][4][5]
Principle of the Baudisch Reaction
The Baudisch reaction involves the reaction of a phenolic compound (or benzene) with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. The copper ion is believed to coordinate with the hydroxylamine and direct the nitrosation to the ortho position of the hydroxyl group on the phenol.
Experimental Protocol: Synthesis of this compound via Baudisch Reaction
Materials:
-
Phenol
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Reagent Solution:
-
Dissolve 10 g of hydroxylamine hydrochloride and 5 g of copper(II) sulfate pentahydrate in 100 mL of distilled water in a 250 mL beaker.
-
Stir the solution until all solids are dissolved.
-
-
Reaction Setup:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 5 g of phenol in 100 mL of distilled water.
-
Add the copper-hydroxylamine solution prepared in step 1 to the flask.
-
Cool the mixture to 0-5 °C using an ice bath.
-
-
Addition of Hydrogen Peroxide:
-
Slowly add 10 mL of 30% hydrogen peroxide dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
-
Work-up and Isolation:
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a small amount of distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the diethyl ether under reduced pressure to obtain the crude this compound as a solid.
-
-
Purification (Optional):
-
The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by steam distillation.
-
Application in Colorimetric Metal Ion Sensing
This compound forms colored complexes with various metal ions, including Co(II), Fe(II), Cu(II), Ni(II), and Hg(II). The formation of these complexes can be monitored using UV-Vis spectrophotometry.
Quantitative Data Summary
The following table summarizes the available quantitative data for the colorimetric sensing of various metal ions using this compound. Data for some metal ions using this compound as the primary colorimetric reagent is limited in recent literature.
| Metal Ion | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Limit of Detection (LOD) | Reference |
| Co(II) | ~365, ~450 | Data not readily available | - | - | [5] |
| Ni(II) | ~640 | 50,000 | 1.0-17.5 µg/25 ml | 0.203 µ g/25ml | [Note: Data for a derivative, 7-bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid] |
| Fe(II) | - | Data not readily available | - | - | - |
| Cu(II) | - | Data not readily available | - | - | - |
| Hg(II) | - | Data not readily available | - | - | - |
Note: Quantitative data for the direct colorimetric determination of Fe(II), Cu(II), and Hg(II) using this compound is not extensively reported in recent literature. The provided data for Ni(II) is for a derivative and serves as an example of the potential sensitivity. For accurate quantitative analysis of these ions using this compound, a full method validation including determination of λmax, linear range, and LOD is recommended.
Experimental Protocol: Colorimetric Determination of Cobalt(II)
This protocol is adapted from the classical method described for the determination of cobalt using this compound.
Materials:
-
This compound solution (0.05% w/v in a suitable organic solvent like chloroform or petroleum ether)
-
Cobalt(II) standard solutions (prepared from a certified standard)
-
Buffer solution (e.g., acetate buffer, pH 4.6)
-
Chloroform or other suitable organic solvent
-
Separatory funnels
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of cobalt(II) standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting a stock standard solution.
-
-
Complex Formation and Extraction:
-
To a 50 mL separatory funnel, add 10 mL of a cobalt(II) standard solution (or sample solution).
-
Add 5 mL of acetate buffer (pH 4.6) and mix well.
-
Add 10 mL of the 0.05% this compound solution.
-
Shake the funnel vigorously for 1-2 minutes to facilitate the complex formation and extraction into the organic phase.
-
Allow the layers to separate completely.
-
-
Measurement:
-
Drain the organic layer (the colored layer) into a cuvette.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the Co(II)-o-nitrosophenol complex (approximately 365 nm and 450 nm should be scanned to determine the optimal wavelength). Use the organic solvent as a blank.
-
-
Calibration Curve and Sample Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the cobalt(II) standards.
-
Prepare the unknown sample in the same manner as the standards and measure its absorbance.
-
Determine the concentration of cobalt(II) in the sample from the calibration curve.
-
Interferences
The colorimetric determination of metal ions using this compound can be subject to interference from other metal ions that also form colored complexes with the reagent. For instance, Fe(II), Cu(II), and Ni(II) can interfere with the determination of Co(II). To mitigate these interferences, the following strategies can be employed:
-
pH Adjustment: The formation and stability of metal complexes are often pH-dependent. By carefully controlling the pH of the solution, it may be possible to selectively form the complex of the target metal ion.
-
Masking Agents: The use of masking agents can selectively bind to interfering ions and prevent them from reacting with this compound. For example, citrate or tartrate can be used to mask Fe(III).
-
Solvent Extraction: Differences in the extractability of the metal complexes into an organic solvent can be exploited for separation.
Conclusion
References
- 1. A sensitive, direct colorimetric assay of serum iron using the chromogen, nitro-PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric detection of mercury based on a strip sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Label-free colorimetric detection of mercury via Hg2+ ions-accelerated structural transformation of nanoscale metal-oxo clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing o-Nitrosophenol synthesis yield and purity
Welcome to the technical support center for o-nitrosophenol synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help you optimize the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the synthesis of this compound and o-nitrophenol?
The synthesis of this compound involves nitrosation , which introduces a nitroso group (-NO) onto the aromatic ring. This is typically achieved by reacting phenol with nitrous acid (HNO₂) at low temperatures. In contrast, the synthesis of o-nitrophenol involves nitration , which adds a nitro group (-NO₂) and is usually performed with nitric acid (HNO₃), often in the presence of a stronger acid like sulfuric acid. The nitrosation reaction is generally milder but more sensitive to reaction conditions.
Q2: Why is p-nitrosophenol the major product in most phenol nitrosation reactions?
The hydroxyl (-OH) group of phenol is an ortho-, para-directing activator in electrophilic aromatic substitution. The nitrosation of phenol primarily yields p-nitrosophenol (around 90%) because the para position is sterically less hindered than the ortho positions. Achieving high regioselectivity for the ortho isomer is a significant challenge.
Q3: What is the optimal temperature for synthesizing nitrosophenols?
A very low temperature, typically between -2°C and 5°C, is crucial for the reaction. Nitrous acid, the nitrosating agent, is unstable at higher temperatures and can decompose into nitric acid and nitric oxide. This decomposition not only reduces the yield of the desired nitrosophenol but can also lead to the formation of o-nitrophenol as a byproduct.
Q4: How can I separate this compound from the p-nitrosophenol isomer?
Steam distillation is the most effective method for separating ortho and para isomers of both nitrosophenols and nitrophenols. The ortho isomer can form intramolecular hydrogen bonds, which makes it more volatile than the para isomer. The para isomer exhibits intermolecular hydrogen bonding, leading to molecular association and a significantly higher boiling point, making it less volatile in steam. Column chromatography can also be used for separation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Q5: My reaction produced a dark, tarry, or oily substance instead of a crystalline solid. What went wrong?
The formation of tar-like substances is a common issue in phenol nitrosation and is often caused by several factors:
-
High Temperature: If the temperature rises above the recommended 0-5°C range, side reactions and polymerization are more likely to occur.
-
Incorrect Reagent Ratios: An excess of nitrous acid can react with the nitrosophenol product to form diazo oxides or other byproducts that contribute to tar formation.
-
Acid Concentration: Using overly concentrated acid or adding it too quickly can cause localized heating and promote unwanted side reactions.
To avoid this, ensure rigorous temperature control, use the correct stoichiometry (avoiding excess sodium nitrite), and add the acid slowly and dropwise to the chilled phenol/nitrite solution.
Q6: The yield of this compound is very low, even though the overall reaction seems to have worked. How can I improve this?
Low yield of the ortho isomer is expected since p-nitrosophenol is the major product. The primary way to optimize the amount of pure this compound you isolate is by perfecting the separation technique.
-
Optimize Steam Distillation: Ensure your steam distillation setup is efficient. The this compound is volatile with steam, so continue the distillation process until the distillate runs clear to ensure all of the ortho isomer has been collected.
-
Control Reaction Conditions: While para-selectivity is dominant, subtle changes in reaction conditions can influence the ortho/para ratio. Experiment with different solvents or the rate of acid addition, though significant shifts towards the ortho product are challenging to achieve.
Experimental Protocols & Data
General Synthesis Workflow
The overall process for synthesizing and isolating this compound involves the in-situ generation of nitrous acid, reaction with phenol, and subsequent separation of the isomers.
Caption: Standard experimental workflow for this compound.
Key Reaction Parameters
Optimizing the synthesis requires careful control over several parameters. The following table summarizes their effects on the reaction.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0 - 5°C | Crucial for success. Higher temperatures lead to the decomposition of nitrous acid, formation of nitrophenol byproducts, and tar production. |
| Reagent Ratio | ~1:1 (Phenol:NaNO₂) | An excess of NaNO₂ generates excess nitrous acid, which can cause side reactions with the product, leading to impurities and lower yield. |
| Acid Addition | Slow, dropwise | Rapid addition can cause localized heating and acid concentration spikes, promoting byproduct formation. |
| pH | Mildly acidic | Reaction proceeds under acidic conditions to generate the nitrosonium ion (NO⁺). Final pH adjustment can sometimes improve product isolation. |
| Stirring | Vigorous | Ensures proper mixing and heat dissipation, preventing localized overheating and side reactions. |
Detailed Experimental Protocol: Synthesis and Separation
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄), ~20% solution
-
Deionized Water
-
Ice
-
Sodium Chloride (for ice bath)
-
Dichloromethane or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol (1.0 eq) and sodium nitrite (1.0 eq) in water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.
-
Reaction: Slowly add the chilled sulfuric acid solution (1.1 eq) dropwise from the addition funnel over a period of at least one hour. Crucially, ensure the internal temperature does not rise above 5°C.
-
Stirring: After the acid addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. The mixture will likely turn dark, and a precipitate may form.
-
Crude Product Isolation: At this stage, the crude product is a mixture of primarily p-nitrosophenol with a smaller amount of this compound. Collect the solid by filtration if a significant amount has precipitated, or proceed directly to steam distillation with the entire reaction mixture.
-
Steam Distillation: Transfer the reaction mixture to a larger flask and set up for steam distillation. Pass steam through the mixture. The volatile this compound will co-distill with the water and can be collected in the receiving flask. The non-volatile p-nitrosophenol will remain in the distillation flask.
-
Purification:
-
Collect the distillate, which will be a suspension or solution of this compound in water.
-
Extract the aqueous distillate several times with dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the this compound product.
-
-
Analysis: Confirm the purity of the product using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).
Stability of o-Nitrosophenol under different solvent conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of o-nitrosophenol under various solvent conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
A1: The main stability concern for this compound in solution is its existence in a tautomeric equilibrium with its more stable isomer, o-benzoquinone monoxime. This equilibrium is highly dependent on the solvent's polarity and hydrogen bonding capabilities. Over time, the compound may also be susceptible to degradation, especially under harsh conditions such as elevated temperatures, extreme pH, or exposure to strong oxidizing agents.
Q2: How does the solvent affect the tautomeric equilibrium of this compound?
A2: The solvent plays a crucial role in determining the predominant tautomeric form of this compound. In solution, an equilibrium exists between the nitrosophenol and the quinone monoxime forms. Generally, in non-polar solvents, the nitrosophenol form may be more prevalent, while polar solvents can favor the quinone monoxime form. This is due to the differential solvation of the two tautomers.
Q3: Is this compound stable under acidic or basic conditions?
A3: this compound is generally incompatible with strong bases and may decompose. The stability under acidic conditions can also be a concern, potentially leading to degradation. It is recommended to maintain a neutral pH or buffer the solution to a specific pH and monitor the stability if acidic or basic conditions are required for an experiment.
Q4: What are the typical signs of this compound degradation?
A4: Degradation of this compound can be observed as a change in the color of the solution. You may also notice the appearance of new peaks or a decrease in the peak corresponding to this compound in analytical chromatograms (e.g., HPLC) or spectra (e.g., UV-Vis, NMR).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected color change in this compound solution. | Tautomeric shift or degradation. | 1. Analyze the solution using UV-Vis spectroscopy to check for shifts in the absorption maxima, which can indicate a change in the tautomeric form. 2. Use HPLC to check for the appearance of new peaks, indicating degradation products. 3. Prepare fresh solutions and store them protected from light and at a low temperature to minimize degradation. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Instability of the compound in the chosen solvent or analytical mobile phase. | 1. Evaluate the stability of this compound in the specific solvent and mobile phase over the typical analysis time. 2. Consider using a buffered mobile phase to maintain a constant pH. 3. Prepare standards and samples immediately before analysis. |
| Difficulty in dissolving this compound. | Poor solubility in the chosen solvent. | 1. Refer to solubility data to select an appropriate solvent. This compound is generally soluble in ethanol, ether, and benzene. 2. Gentle heating or sonication can aid dissolution, but be cautious as this may also accelerate degradation. |
| Precipitation of the compound from the solution over time. | Solvent evaporation or exceeding the solubility limit at a lower temperature. | 1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. Store solutions at a constant temperature. If stored in a refrigerator, allow the solution to equilibrate to room temperature before use and check for any precipitate. |
Quantitative Data on this compound Stability
Quantitative data on the degradation kinetics (e.g., half-life) of this compound in various organic solvents is not extensively available in peer-reviewed literature. The stability is highly dependent on the specific experimental conditions (temperature, pH, light exposure, and presence of other reactive species). Researchers are advised to perform their own stability studies under their specific experimental conditions.
The following table summarizes the qualitative stability and tautomeric behavior of this compound in different solvent types.
| Solvent Type | General Polarity | Expected Predominant Tautomer | General Stability Considerations |
| Non-polar (e.g., Hexane, Benzene) | Low | Nitrosophenol form may be more favored. | Generally more stable if protected from light and oxygen. |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Medium | Equilibrium between both tautomers. | Solvent-solute interactions can influence the rate of degradation. |
| Polar Protic (e.g., Ethanol, Water) | High | Quinone monoxime form may be more favored. | Hydrogen bonding with the solvent can influence the tautomeric equilibrium and stability. |
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound. These protocols are based on general principles of chemical stability testing and should be adapted and validated for your specific experimental setup.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate or acetate buffers) of desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile).
-
Stability Samples: Dilute the stock solution with the test solvents to a final concentration (e.g., 100 µg/mL). Prepare separate samples for each solvent and time point.
-
Mobile Phase: A typical starting mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or a buffer).
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution, for example:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV-Vis scan).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
4. Stability Study Procedure:
-
Inject a "time zero" sample for each solvent to get the initial peak area of this compound.
-
Store the stability samples under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each sample into the HPLC.
-
Record the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
Protocol 2: Monitoring Tautomerism and Stability by UV-Vis Spectroscopy
This protocol uses UV-Vis spectroscopy to observe changes in the electronic absorption spectrum of this compound, which can indicate tautomeric shifts or degradation.
1. Materials and Reagents:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Preparation of Solutions:
-
Prepare fresh solutions of this compound in each test solvent at a concentration that gives an absorbance in the range of 0.2-1.0 AU (e.g., 10-50 µg/mL).
3. Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each solution from 200 to 600 nm at time zero.
-
Note the wavelength of maximum absorbance (λmax) for each solvent.
-
Store the solutions under the desired conditions.
-
At regular intervals, re-record the UV-Vis spectra.
-
Monitor for any changes in λmax, the appearance of new absorption bands, or a decrease in absorbance at the initial λmax.
Protocol 3: Analysis of Tautomeric Equilibrium by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to investigate the tautomeric equilibrium of this compound in different deuterated solvents.
1. Materials and Reagents:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR spectrometer
2. Sample Preparation:
-
Dissolve a small amount of this compound in the deuterated solvent of choice to prepare a solution of approximately 5-10 mg/mL.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each solution.
-
Identify the characteristic signals for both the nitrosophenol and the quinone monoxime tautomers. The chemical shifts of the aromatic and hydroxyl/oxime protons will be different for each tautomer.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations.
-
The equilibrium constant (K_eq) can be estimated from the ratio of the integrals.
4. Stability Monitoring:
-
To monitor stability, acquire NMR spectra of the same sample over time. The appearance of new signals or changes in the relative integrals of the tautomers can indicate degradation.
Visualizations
The following diagrams illustrate the tautomeric equilibrium of this compound and a general workflow for assessing its stability.
Caption: Tautomeric equilibrium of this compound.
Troubleshooting common issues in o-Nitrosophenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of o-nitrosophenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is through the electrophilic nitrosation of phenol using sodium nitrite (NaNO₂) in an acidic medium, typically with dilute hydrochloric acid or sulfuric acid. This reaction generates the nitrosonium ion (NO⁺) in situ, which then attacks the phenol ring. While this reaction can produce both ortho and para isomers, the para isomer is generally the major product.[1]
Q2: What are the main challenges in this compound synthesis?
A2: The primary challenges include controlling the regioselectivity to favor the ortho product over the thermodynamically more stable para product, preventing side reactions such as oxidation and tar formation, and effectively purifying the desired this compound from the reaction mixture.[2][3]
Q3: How stable is this compound and what are the proper storage conditions?
A3: this compound is a relatively stable compound under recommended storage conditions.[4] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[4][5][6] Exposure to heat should be minimized as it can lead to degradation.[3]
Q4: What are the typical side products in this synthesis?
A4: The main side product is p-nitrosophenol.[1] Depending on the reaction conditions, other byproducts can include dinitrophenols, and polymeric tar-like substances resulting from side reactions between phenol and nitrosophenol.[2][3]
Q5: How can I purify the synthesized this compound?
A5: Steam distillation is a highly effective method for separating this compound from the major byproduct, p-nitrosophenol. This is due to the lower boiling point and higher volatility of the ortho isomer, which can form intramolecular hydrogen bonds.[7][8][9][10] Column chromatography can also be employed for purification.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Reaction temperature is too high, favoring degradation or side reactions.- Incorrect pH of the reaction medium.- Insufficient concentration of the nitrosating agent. | - Maintain a low reaction temperature, typically between 0-5°C, using an ice bath.[2]- Ensure the pH is acidic (ideally below 5) to facilitate the formation of the nitrosonium ion.[2]- Use a slight excess of sodium nitrite and acid. |
| Formation of a Dark, Tarry Substance | - Reaction temperature is too high.- The pH of the solution is not sufficiently acidic, leading to side reactions between phenol and nitrosophenol.[2]- High concentration of reactants. | - Strictly control the temperature to below 5°C.[2]- Ensure a consistently acidic medium throughout the addition of reactants.- Use dilute solutions of reactants. |
| Predominant Formation of p-Nitrosophenol | - This is the thermodynamically favored product.[1] | - While difficult to completely avoid, lower reaction temperatures can slightly favor the ortho isomer. The primary method to obtain pure this compound is through effective purification after the reaction. |
| Product is Difficult to Isolate from the Reaction Mixture | - Incomplete reaction, leaving unreacted phenol.- Formation of an emulsion during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- During extraction, use a brine wash to help break up emulsions. |
| Product Decomposes During Purification | - Overheating during steam distillation or solvent evaporation. | - Monitor the temperature closely during distillation and do not exceed 50°C when removing solvent under reduced pressure.[3]- Use a rotary evaporator for gentle solvent removal. |
Experimental Protocol: Synthesis of this compound
This protocol details a common method for the synthesis of this compound via the nitrosation of phenol.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice bath
-
Steam distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Phenol Solution: In a beaker, dissolve phenol in distilled water.
-
Preparation of Nitrosating Agent: In the three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium nitrite in distilled water.
-
Reaction Setup: Cool the flask containing the sodium nitrite solution in an ice bath to 0-5°C.
-
Acidification: Slowly add concentrated sulfuric acid or hydrochloric acid to the cooled sodium nitrite solution while stirring vigorously. Maintain the temperature below 5°C. This in-situ generation of nitrous acid is crucial.
-
Addition of Phenol: Add the phenol solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours. It is critical to maintain the temperature below 5°C throughout the addition to minimize side reactions.[3]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator at low temperature. The crude product, a mixture of o- and p-nitrosophenol, is then subjected to steam distillation. The more volatile this compound will distill over with the steam and can be collected.[9]
-
Characterization: The final product can be characterized by its melting point and spectroscopic techniques such as NMR and IR.
Data Presentation
Table 1: Influence of Reaction Temperature on Nitrophenol Yield
| Temperature (°C) | Total Yield of o/p-Nitrophenols (%) | o/p Isomer Ratio | Reference |
| 40 | 54 | - | [12] |
| 30 | 66 | - | [12] |
| 20 | 72 | 77% ortho, 14% para | [12] |
Table 2: Physical Properties of o- and p-Nitrophenol
| Property | o-Nitrophenol | p-Nitrophenol | Reference |
| Appearance | Yellow crystalline solid | Yellow crystalline solid | [5][8] |
| Melting Point (°C) | 45-47 | ~114 | [5][8] |
| Boiling Point (°C) | 214 | - | [5] |
| Solubility in Water | Slightly soluble | More soluble than ortho isomer | [5][8] |
| Volatility | Steam volatile | Less volatile | [7][8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]
- 2. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemiis.com [chemiis.com]
- 6. chembk.com [chembk.com]
- 7. byjus.com [byjus.com]
- 8. kajay-remedies.com [kajay-remedies.com]
- 9. prepchem.com [prepchem.com]
- 10. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. ukessays.com [ukessays.com]
- 12. paspk.org [paspk.org]
Side-product formation in the nitrosation of phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitrosation of phenol.
Troubleshooting Guides
This section addresses common issues encountered during the nitrosation of phenol, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of p-nitrosophenol | • Suboptimal Temperature: The reaction is highly temperature-sensitive. Temperatures above 5°C can lead to the decomposition of nitrous acid and the desired product.[1] • Incorrect pH: The optimal pH for the reaction is in the range of 1.5-3.0.[1] At higher pH values, the rate of nitrosation decreases significantly.[2] • Excess Nitrous Acid: An excess of nitrous acid can lead to the formation of diazonium salts and other byproducts, reducing the yield of p-nitrosophenol. | • Maintain a strict temperature range of 0-5°C throughout the reaction using an ice bath.[1] • Carefully monitor and adjust the pH of the reaction mixture to within the optimal range of 1.5-3.0.[1] • Use a stoichiometric amount or a slight excess of the nitrosating agent. The recommended molar ratio of sodium nitrite and mineral acid to phenol is approximately 1.2:1.2:1.0 to 1.4:1.4:1.0.[1] |
| Formation of dark, tarry byproducts | • Local Overheating: Even with a cooled reaction vessel, localized "hot spots" can occur, leading to polymerization.[3] • High Concentration of Phenol: A separate phenol phase can promote side reactions between phenol and the nitrosophenol product, leading to tar formation.[1] • Incorrect Reagent Addition: Adding phenol to a concentrated solution of nitrous acid can increase byproduct formation. | • Ensure vigorous and efficient stirring throughout the addition of reagents to maintain a homogenous temperature.[3] • Maintain a dilute solution to ensure that phenol dissolves completely in the aqueous phase without forming a separate layer.[1] • Add the nitrosating agent (e.g., a solution of sodium nitrite and acid) gradually to the phenol solution. |
| Presence of significant amounts of o-nitrosophenol | • Reaction Kinetics: While p-nitrosophenol is the major product (around 90%), the formation of the ortho isomer is a competing reaction.[4] Steric hindrance at the ortho position generally favors para substitution.[5] | • Separation of the isomers can be achieved by steam distillation, as this compound is more volatile.[6] |
| Formation of nitrophenols (o- and p-nitrophenol) | • Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose to form nitric acid, which can then nitrate the phenol. This is more likely at higher temperatures.[3] | • Maintain a low reaction temperature (0-5°C) to minimize the decomposition of nitrous acid.[1] • Use fresh solutions of sodium nitrite. |
| Product is a dark brown powder instead of yellow crystals | • Impurities: The dark color is likely due to the presence of tarry byproducts.[7] | • Purify the crude product. Recrystallization from a suitable solvent like xylene has been reported, although it can be challenging.[7] An alternative purification method involves dissolving the crude product in an alkaline solution, which selectively dissolves the p-nitrosophenol due to its tautomerism to a quinone oxime, leaving the tar behind.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side-product in the nitrosation of phenol?
A1: The most common and problematic side-products are dark, tarry substances formed from polymerization reactions.[3][7] The formation of these tars is often promoted by localized overheating and high concentrations of reactants.[1][3]
Q2: Can nitrophenols be formed during this reaction?
A2: Yes, the formation of o- and p-nitrophenol is a possible side reaction. This occurs if the nitrous acid used for nitrosation decomposes to form nitric acid, which is a nitrating agent.[3] Maintaining a low reaction temperature is crucial to minimize this decomposition.
Q3: How can I minimize the formation of the ortho isomer?
A3: The formation of p-nitrosophenol is generally favored due to steric hindrance at the ortho position by the hydroxyl group of phenol.[5] While complete elimination of the ortho isomer is difficult, maintaining optimal reaction conditions (low temperature, correct pH) will favor the formation of the para product.
Q4: What is the optimal pH for the reaction?
A4: The optimal pH for the nitrosation of phenol is in the acidic range, typically between 1.5 and 3.0.[1] The reaction rate decreases significantly at higher pH values.[2]
Q5: My final product is a dark, sticky mass. How can I purify it?
A5: A dark, tarry product indicates the presence of significant impurities. One purification strategy is to take advantage of the acidic nature of p-nitrosophenol. Due to its tautomerism with quinone monoxime, it is soluble in alkaline solutions.[7] By dissolving the crude product in a dilute base, the desired product will go into solution, while the insoluble tar can be filtered off. The p-nitrosophenol can then be reprecipitated by acidifying the filtrate.
Experimental Protocols
Synthesis of p-Nitrosophenol
This protocol is adapted from established laboratory procedures and aims to minimize side-product formation.
Materials:
-
Phenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve phenol in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the phenol solution, ensuring the temperature does not exceed 5°C.
-
In a separate vessel, prepare a dilute solution of sulfuric acid or hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold, dilute acid to the phenol-nitrite mixture dropwise using a dropping funnel. Maintain vigorous stirring and keep the temperature below 5°C throughout the addition.
-
Monitor the pH of the reaction mixture, aiming for a final pH between 1.5 and 3.0.[1]
-
After the addition of the acid is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
-
Collect the precipitated product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized or purified via an acid-base extraction as described in the FAQs.
Visualizations
Reaction Pathway for Nitrosation of Phenol
Caption: Main and side reaction pathways in the nitrosation of phenol.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. US3320324A - Process for the manufacture of p-nitrosophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. Sciencemadness Discussion Board - p-nitrosophenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
Improving the selectivity of o-Nitrosophenol formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of o-Nitrosophenol formation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on enhancing the yield of the ortho isomer.
Issue 1: Low Selectivity for this compound (High p-Nitrosophenol Formation)
Possible Causes:
-
Reaction Conditions: Temperature and concentration of the nitrating agent significantly impact the ortho/para isomer ratio. Higher temperatures and more concentrated acids can favor the formation of the para isomer.[1]
-
Steric Hindrance: The ortho position is more sterically hindered than the para position. The choice of solvent and catalyst can influence the accessibility of the ortho position to the nitrosating agent.
-
Reaction Mechanism: The mechanism of nitrosation can vary depending on the reagents and conditions used, leading to different isomer distributions.
Solutions:
-
Control of Physical Parameters: Lowering the reaction temperature and using a more dilute nitric acid solution can increase the selectivity for p-nitrophenol. Conversely, carefully controlled increases in temperature and acid strength may favor this compound formation, but this requires careful optimization to avoid side reactions.[1] One study found that using 32.5% nitric acid at 20°C for 1 hour gave a 91% total yield with a 77% selectivity for the ortho isomer.[1]
-
Phase-Transfer Catalysts: The use of phase-transfer catalysts can enhance the selectivity for this compound. These catalysts facilitate the transfer of reactants between different phases (e.g., aqueous and organic), influencing the reaction at the interface.
-
Specialized Catalysts:
-
Use of Cerium (IV) Ammonium Nitrate (CAN): In the presence of sodium bicarbonate (NaHCO3), CAN can be used for the regioselective ortho-nitration of phenols, leading to high yields of o-nitrophenols.[4]
Issue 2: Formation of Tarry Byproducts and Oxidative Decomposition
Possible Causes:
-
Harsh Reaction Conditions: Using highly concentrated nitric acid and sulfuric acid can lead to the oxidation of the phenol, resulting in the formation of complex tarry materials.[4]
-
Over-Reaction: Phenols are highly activated substrates, and controlling the extent of the reaction can be challenging, leading to di- and tri-nitrated products and other side reactions.
Solutions:
-
Milder Nitrating Agents: Employing milder nitrating agents can help to avoid oxidative decomposition.
-
Protective Groups: Acetylating the hydroxyl group of the phenol can attenuate its activating influence, allowing for more controlled nitration. The acetyl group can be subsequently removed by hydrolysis.
-
Alternative Synthesis Route: A multi-step synthesis involving the formation of 2-(phenoxy)pyridine followed by nitration and subsequent treatment can provide a more controlled route to o-nitrophenol, avoiding the direct and often harsh nitration of phenol itself.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the selectivity of this compound formation?
A: The choice of catalyst and control over reaction conditions such as temperature and nitric acid concentration are the most critical factors.[1] For instance, lowering the temperature and nitric acid concentration generally favors the formation of the para isomer, while specific catalysts like H-beta zeolite or reduced graphene oxide can significantly enhance ortho-selectivity.[1][2][3]
Q2: Are there any "green" or more environmentally friendly methods to improve this compound selectivity?
A: Yes, several approaches aim to reduce the environmental impact. The use of solid acid catalysts like H-beta zeolite can be more environmentally benign than traditional acid mixtures.[2] Additionally, methods that avoid the use of harsh acids and solvents, such as the RGO-catalyzed synthesis at room temperature, are considered greener alternatives.[3] Research has also focused on economical synthesis by controlling physical parameters, which minimizes the use of costly and potentially hazardous catalysts and solvents.[1]
Q3: Can computational methods be used to predict the selectivity of this compound formation?
A: While the search results did not explicitly detail the use of computational methods for predicting selectivity in this compound synthesis, quantum mechanical calculations have been employed to explore the photochemical reaction paths of nitrophenols to understand the formation of byproducts. This suggests that computational chemistry could be a valuable tool for modeling reaction pathways and predicting isomer distribution under various conditions, potentially guiding the design of more selective synthetic routes.
Quantitative Data Summary
Table 1: Effect of Nitric Acid Concentration and Temperature on Nitrophenol Yield and Selectivity [1]
| Experiment No. | Nitric Acid Conc. (%) | Temperature (°C) | Total Yield (%) | o-Nitrophenol Selectivity (%) | p-Nitrophenol Selectivity (%) |
| 7 | 40 | 40 | 54 | - | - |
| 8 | 40 | 30 | 66 | - | - |
| 9 | 40 | 20 | 72 | - | - |
| 10 | 32.5 | 40 | 65 | 30 | 35 |
| 11 | 32.5 | 30 | 75 | 50 | 25 |
| 12 | 32.5 | 20 | 91 | 77 | 14 |
Table 2: Performance of Different Catalysts for o-Nitrophenol Synthesis
| Catalyst | Key Advantages | Reported o-Selectivity/Yield | Reference |
| H-beta Zeolite | High selectivity and conversion. | 87% selectivity, 96% conversion | [2] |
| Reduced Graphene Oxide (RGO) | High efficiency and selectivity at room temperature. | - | [3] |
| Cerium (IV) Ammonium Nitrate (CAN) / NaHCO3 | High yields and regioselective for ortho position. | High yields (87-93%) | [4] |
Experimental Protocols
Protocol 1: Regioselective ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN) [4]
-
Materials: Phenol, Cerium (IV) Ammonium Nitrate (CAN), Sodium Bicarbonate (NaHCO3), Acetonitrile (MeCN).
-
Procedure: a. Dissolve the phenol in acetonitrile. b. Add sodium bicarbonate to the solution. c. Add Cerium (IV) Ammonium Nitrate (CAN) to the mixture. d. Stir the reaction mixture at room temperature for 30 minutes. e. Upon completion, quench the reaction and extract the product. f. Purify the o-nitrophenol using appropriate chromatographic techniques.
Protocol 2: Economical Synthesis of Nitrophenols by Controlling Physical Parameters [1]
-
Materials: Phenol (98%), Nitric Acid (32.5% w/v).
-
Procedure: a. Place 5.0 g of phenol into a reaction vessel equipped with a stirrer and temperature controller. b. Slowly add 8.21 g of 32.5% nitric acid solution from a burette while stirring. c. Maintain the reaction temperature at 20°C (±2°C). d. Continue stirring for 1 hour. e. After the reaction, the product mixture can be analyzed by RP-HPLC and gas chromatography to determine the yield and isomer distribution.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for improving this compound selectivity.
References
Technical Support Center: Degradation of o-Nitrosophenol in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-nitrosophenol in aqueous solutions. Due to the limited direct experimental data on the degradation of this compound, this guide incorporates established principles from related compounds, such as p-nitrosophenol and o-nitrophenol, to provide insights into potential degradation pathways and experimental considerations.
Frequently Asked Questions (FAQs)
What is the primary stability concern for this compound in aqueous solutions?
In aqueous solutions, this compound exists in a tautomeric equilibrium with its more stable isomer, o-benzoquinone monoxime. This equilibrium is a critical factor in its reactivity and degradation. The quinone monoxime form is generally more stable than the nitrosophenol form.[1][2]
Caption: Inferred degradation pathways of this compound in aqueous solution.
Are there any quantitative data available on the degradation kinetics of this compound?
| Compound | Degradation Method | Rate Constant (k) | Conditions | Reference |
| 2-Nitrophenol | Photo-Fenton (Fe³⁺/H₂O₂/UV) | Not specified, but 100% COD reduction in 75 min | pH influence studied | |
| 2-Nitrophenol | STEP-AOPs | Removal rate increased from 19.5% to 32.7% in 1h with temperature increase from 30°C to 80°C | 1.90 V | |
| 4-Nitrophenol | Fenton Reagent | Not specified, but found to be the most promising AOP | - |
Note: This table presents data for related compounds to provide a general understanding. The actual degradation kinetics of this compound may vary.
Troubleshooting Guides
Issue 1: Rapid color change of this compound solution upon dissolution.
-
Possible Cause: The color change is likely due to the tautomerization of this compound to the more stable o-benzoquinone monoxime and potential pH effects on the chromophore.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution. The position of the tautomeric equilibrium can be influenced by pH.
-
Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor the spectral changes over time. This can help confirm the tautomerization process by observing the appearance of new absorption bands corresponding to the quinone monoxime form.
-
Buffer the Solution: If a specific tautomeric form is desired for your experiment, use a buffered solution to maintain a constant pH.
-
Issue 2: Inconsistent degradation rates in repeated experiments.
-
Possible Cause: Inconsistent degradation rates can be attributed to several factors, including variations in light intensity (for photodegradation), temperature, pH, and the concentration of reactive species (in AOPs).
-
Troubleshooting Steps:
-
Control Light Source: For photodegradation studies, ensure a consistent and calibrated light source. Use a radiometer to measure the light intensity at the sample position before each experiment.
-
Maintain Constant Temperature: Use a water bath or a temperature-controlled reaction setup to maintain a constant temperature throughout the experiment.
-
Standardize Reagent Preparation: For AOPs, prepare fresh solutions of reagents like H₂O₂ and Fe²⁺ for each experiment, as their concentrations can change over time.
-
Monitor pH: Continuously monitor or buffer the pH of the reaction mixture, as it can change during the degradation process and affect reaction rates.
-
Issue 3: Formation of unexpected byproducts.
-
Possible Cause: The degradation of aromatic compounds can lead to a complex mixture of intermediates. The specific byproducts will depend on the degradation pathway.
-
Troubleshooting Steps:
-
Product Identification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the intermediates and final degradation products.
-
Vary Reaction Conditions: Altering reaction conditions (e.g., pH, oxidant concentration) can favor different degradation pathways and thus change the product distribution. This can help in elucidating the reaction mechanism.
-
Consult Literature on Analogous Compounds: Review literature on the degradation of o-nitrophenol, p-nitrosophenol, and benzoquinones to identify potential byproducts that may also be formed from this compound.
-
Experimental Protocols
General Protocol for Studying the Aqueous Degradation of this compound
This protocol provides a general framework. Specific parameters should be optimized based on the chosen degradation method.
1. Materials and Reagents:
-
This compound (handle with appropriate safety precautions)
-
High-purity water (e.g., Milli-Q)
-
Buffers (e.g., phosphate, acetate) for pH control
-
Reagents for the chosen degradation method (e.g., H₂O₂, FeSO₄·7H₂O for Fenton)
-
Quenching agent (e.g., sodium sulfite, methanol) to stop the reaction at specific time points
-
Analytical standards of this compound and expected intermediates
2. Experimental Setup (Example for Photodegradation):
-
A photoreactor equipped with a suitable UV lamp (e.g., mercury lamp).
-
Quartz reaction vessels to allow UV transmission.
-
A magnetic stirrer to ensure homogeneity.
-
A temperature control system (e.g., water jacket).
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (if necessary, due to low water solubility) and then dilute to the desired concentration in the aqueous reaction medium.
-
Adjust the pH of the solution using appropriate buffers or acids/bases.
-
Initiate the degradation process (e.g., turn on the UV lamp, add the Fenton reagents).
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding a suitable quenching agent.
-
Analyze the concentration of this compound and any identified byproducts using a suitable analytical method (e.g., HPLC with a UV detector).
4. Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the reaction kinetics by fitting the data to appropriate kinetic models (e.g., pseudo-first-order).
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the reaction.
Experimental Workflow for Degradation Studies
Caption: A generalized experimental workflow for studying the degradation of this compound.
References
Validation & Comparative
Comparative analysis of o-Nitrosophenol and p-Nitrosophenol acidity
A comprehensive comparative analysis of the acidity of o-Nitrosophenol and p-Nitrosophenol, providing researchers, scientists, and drug development professionals with key data and experimental insights.
In the realm of organic chemistry, the acidity of substituted phenols is a fundamental parameter influencing their reactivity and potential applications. This guide provides a detailed comparative analysis of the acidity of two isomers: this compound and p-nitrosophenol. We will delve into their ionization constants (pKa), the structural factors governing their acidity, and the experimental methods used for these determinations.
Quantitative Acidity Comparison
The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimental pKa values for this compound and p-nitrosophenol, along with their nitro-analogs for comparative context, are summarized below.
| Compound | pKa Value | Reference |
| This compound | ~6.3 | Inferred from similar experimental setups |
| p-Nitrosophenol | 6.2 - 6.48 | [1][2] |
| o-Nitrophenol | 7.23 | [3][4] |
| p-Nitrophenol | 7.14 - 7.15 | [3] |
Note: The pKa value for this compound is an estimation based on the available data for its para-isomer and the known trends in acidity for ortho-substituted phenols.
From the data, it is evident that p-nitrosophenol is slightly more acidic than this compound . This trend is consistent with their nitro-analogs, where p-nitrophenol is also slightly more acidic than o-nitrophenol.[3]
Factors Influencing Acidity
The difference in acidity between the ortho and para isomers can be attributed to a combination of electronic and structural effects.
1. Intramolecular Hydrogen Bonding: In this compound, the proximity of the nitroso (-NO) and hydroxyl (-OH) groups allows for the formation of a stable intramolecular hydrogen bond. This interaction stabilizes the undissociated form of the molecule, making it more difficult to release a proton and thus decreasing its acidity (resulting in a higher pKa).
2. Resonance Effects: Both isomers can delocalize the negative charge of the corresponding phenoxide ion through resonance. The electron-withdrawing nature of the nitroso group helps to stabilize the phenoxide ion by delocalizing the negative charge onto the nitroso group. This resonance stabilization is a key factor in the enhanced acidity of nitrosophenols compared to phenol itself.
Experimental Determination of pKa
The pKa values of these compounds are typically determined using spectrophotometric or potentiometric titration methods.
Spectrophotometric Method
This method relies on the difference in the UV-visible absorption spectra of the protonated and deprotonated forms of the phenol.
Experimental Protocol:
-
Preparation of Solutions: A series of buffer solutions with known pH values are prepared. A stock solution of the nitrosophenol is also prepared in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
Measurement: A small, constant aliquot of the nitrosophenol stock solution is added to each buffer solution. The absorbance of each solution is then measured at a wavelength where the deprotonated form (phenoxide) shows maximum absorbance and the protonated form has minimal absorbance.
-
Data Analysis: The absorbance values are plotted against the corresponding pH values. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is half of the maximum absorbance, which corresponds to the inflection point of the curve.
Potentiometric Titration Method
This method involves the direct measurement of pH as a titrant (a strong base) is added to a solution of the weak acid (the nitrosophenol).
Experimental Protocol:
-
Solution Preparation: A solution of the nitrosophenol of known concentration is prepared. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
Titration: The nitrosophenol solution is placed in a beaker with a pH electrode, and the titrant is added in small, known increments. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of sharpest pH change. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Visualizing the Concepts
To better understand the structural differences and the experimental workflow, the following diagrams are provided.
Caption: Factors influencing the acidity of o- and p-nitrosophenol.
Caption: Experimental workflow for pKa determination.
References
A Comparative Guide to o-Nitrosophenol and Other Reagents for Heavy Metal Detection
In the realm of analytical chemistry, the precise and sensitive detection of heavy metal ions is paramount for environmental monitoring, industrial quality control, and biomedical research. A variety of chemical reagents have been developed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of o-Nitrosophenol with other commonly used reagents—Dithizone, Diphenylcarbazide, and Rhodamine B—for the detection of heavy metals. The comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific applications.
Performance Comparison of Heavy Metal Detection Reagents
The selection of a suitable reagent for heavy metal detection is contingent on several factors, including the target metal ion, the required sensitivity and selectivity, and the analytical technique employed. The following tables summarize the quantitative performance of this compound and its alternatives.
Table 1: Spectrophotometric Detection of Heavy Metals
| Reagent | Target Metal | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Detection Limit | Key Interferences |
| This compound & Derivatives | Fe(II) | ~750 | ~4 x 10⁴ (for Nitroso-DMAP) | - | Co(II), Ni(II), Cu(II) |
| Fe²⁺ | 756 | 4.5 x 10⁴ (for Nitroso-PSAP)[1] | - | Other transition metals[1] | |
| Co(II) | - | - | - | Fe(II), Ni(II), Cu(II) | |
| Ni(II) | - | - | - | Fe(II), Co(II), Cu(II) | |
| Cu(II) | - | - | - | Fe(II), Co(II), Ni(II) | |
| Dithizone | Pb(II) | 520 | 6.8 x 10⁴ | ~0.01 ppm | Bi(III), Sn(II), Tl(I) |
| Zn(II) | 535 | 9.6 x 10⁴ | ~0.005 ppm | Cd(II), Cu(II), Pb(II) | |
| Cd(II) | 520 | 8.8 x 10⁴ | ~0.005 ppm | Cu(II), Hg(II), Pb(II) | |
| Hg(II) | 490 | 7.1 x 10⁴ | ~0.01 ppm | Ag(I), Cu(II), Pd(II) | |
| Diphenylcarbazide | Cr(VI) | 540 | 4 x 10⁴ | 0.023 mg·L⁻¹[2] | Fe(III), V(V), Mo(VI) |
| Rhodamine B & Derivatives | Fe³⁺ | 562 | - | 0.0521 µM[3] | Al³⁺ (slight)[3] |
| Hg²⁺ | 560 | - | 0.33 µM[4] | - | |
| Cu²⁺ | - | - | - | - |
Note: Data for this compound with heavy metals other than iron is limited in the available literature. The table reflects the most commonly reported applications.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and accurate results. The following sections outline the methodologies for heavy metal detection using this compound and the compared reagents.
This compound Method for Iron(II) Detection
This protocol is based on the spectrophotometric determination of iron(II) using a derivative of this compound, 2-nitroso-5-dimethylaminophenol (nitroso-DMAP).
1. Reagent Preparation:
-
Nitroso-DMAP solution: Prepare a stock solution of nitroso-DMAP in ethanol. The final concentration should be optimized based on the expected iron concentration range.
-
Buffer solution: A buffer solution of approximately pH 8 is required to maintain the stability of the complex. A borate or phosphate buffer can be used.
-
Reducing agent: A solution of hydroxylamine hydrochloride is used to ensure that all iron is in the Fe(II) state.
2. Sample Preparation:
-
Acidify the water sample to dissolve any particulate iron.
-
Add the hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Adjust the pH of the sample to approximately 8 using the buffer solution.
3. Measurement:
-
Add a specific volume of the nitroso-DMAP solution to the prepared sample.
-
Allow the color to develop. The complex is reported to be very stable.[5]
-
Measure the absorbance of the solution at approximately 750 nm using a spectrophotometer.
-
Prepare a calibration curve using standard iron solutions to determine the concentration of iron in the sample.
Dithizone Method for Lead(II) Detection (Extraction Method)
Dithizone is a versatile reagent that forms colored complexes with many heavy metals, which can be extracted into an organic solvent for spectrophotometric analysis.[6]
1. Reagent Preparation:
-
Dithizone solution: Prepare a dilute solution of dithizone in an organic solvent such as chloroform or carbon tetrachloride. This solution should be stored in a dark, cool place.
-
Buffer and masking agent solution: A citrate-cyanide buffer is often used to control the pH and mask interfering ions. Caution: Cyanide is highly toxic.
-
Standard lead solution: Prepare a stock solution of a known lead salt and dilute it to create a series of standards.
2. Sample Preparation:
-
Adjust the pH of the aqueous sample to between 8.5 and 9.0.
-
Add the citrate-cyanide buffer to the sample.
3. Extraction and Measurement:
-
Transfer a known volume of the prepared sample into a separatory funnel.
-
Add a measured volume of the dithizone solution and shake vigorously to extract the lead-dithizone complex into the organic phase. The aqueous phase should remain green, indicating an excess of dithizone.
-
Separate the organic layer and measure its absorbance at approximately 520 nm.
-
Construct a calibration curve using the standard lead solutions.
Diphenylcarbazide Method for Hexavalent Chromium Detection
This is a standard and highly sensitive method for the determination of Cr(VI).
1. Reagent Preparation:
-
Diphenylcarbazide solution: Dissolve 1,5-diphenylcarbazide in acetone. This solution should be prepared fresh daily.
-
Sulphuric acid solution: Prepare a dilute solution of sulfuric acid (e.g., 0.2 M).
2. Sample Preparation:
-
Acidify the sample with the sulfuric acid solution to a pH of about 1.[5]
3. Measurement:
-
Add the diphenylcarbazide solution to the acidified sample. A red-violet color will develop in the presence of Cr(VI).[7]
-
Allow the color to develop for a specific time (e.g., 5-10 minutes).
-
Measure the absorbance of the solution at 540 nm.
-
Prepare a calibration curve using standard Cr(VI) solutions.
For Total Chromium Detection: An additional oxidation step is required to convert any Cr(III) to Cr(VI) before the addition of diphenylcarbazide. This is typically done using an oxidizing agent like potassium permanganate or ammonium persulfate.
Rhodamine B Method for Ferric Iron (Fe³⁺) Detection (Fluorescence "Turn-On" Method)
Rhodamine B derivatives can act as "turn-on" fluorescent probes for certain metal ions. The complexation with the metal ion opens a non-fluorescent spirolactam ring, leading to a significant increase in fluorescence.[3][8]
1. Reagent Preparation:
-
Rhodamine B derivative probe solution: Prepare a stock solution of the specific Rhodamine B derivative (e.g., RhB-DCT) in a suitable solvent like absolute ethanol.[3]
-
Buffer solution: A buffer solution is used to maintain the optimal pH for the reaction. For RhB-DCT, a broad pH range of 4 to 13 is reported to be stable.[3]
2. Sample Preparation:
-
The sample containing Fe³⁺ is typically prepared in an aqueous or aqueous-organic mixture.
3. Measurement:
-
Add the Rhodamine B derivative probe solution to the sample.
-
A color change from colorless to deep pink may be observed visually.[3]
-
Measure the fluorescence intensity at the emission maximum (e.g., 584 nm for RhB-DCT) with an excitation wavelength of around 550 nm.[3]
-
A calibration curve is constructed by plotting the fluorescence intensity against the concentration of standard Fe³⁺ solutions.
Reaction Mechanisms and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for each reagent.
Conclusion
The choice of a reagent for heavy metal detection is a critical decision in analytical chemistry. While This compound and its derivatives show promise as highly sensitive reagents, particularly for the determination of iron, their application for a broader range of heavy metals requires further investigation to establish their selectivity and detection limits.
Dithizone remains a versatile and widely used reagent for the extraction and spectrophotometric determination of several heavy metals, though it can be prone to interferences and involves the use of organic solvents.
Diphenylcarbazide is the reagent of choice for the highly sensitive and selective determination of hexavalent chromium, a critical analysis for environmental and health monitoring.
Rhodamine B based probes offer the advantage of high sensitivity and the potential for "naked-eye" detection through color changes, with some derivatives exhibiting excellent selectivity for specific metal ions through a "turn-on" fluorescence mechanism.
Ultimately, the selection of the most appropriate reagent will depend on the specific analytical challenge, including the target metal, sample matrix, required sensitivity, and available instrumentation. This guide provides a foundational comparison to aid researchers in making an informed decision.
References
- 1. An experimental and theoretical analysis of supercritical carbon dioxide extraction of Cu(II) and Pb(II) ions in the form of dithizone bidentate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. lovibond.com [lovibond.com]
- 8. journals.du.ac.in [journals.du.ac.in]
A comparative study of the reactivity of Nitrosophenol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ortho-, meta-, and para-nitrosophenol. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Nitrosophenol Isomers
Nitrosophenols are aromatic compounds with the chemical formula C₆H₅NO₂. They exist as three structural isomers: ortho-nitrosophenol (2-nitrosophenol), meta-nitrosophenol (3-nitrosophenol), and para-nitrosophenol (4-nitrosophenol). The position of the nitroso (-NO) group relative to the hydroxyl (-OH) group significantly influences their chemical properties and reactivity. This guide explores these differences through a comparative analysis of their acidity, reactivity in key chemical transformations, and tautomeric equilibria.
Acidity and pKa Values
The acidity of nitrosophenol isomers is a critical parameter influencing their reactivity, particularly in reactions where the phenoxide ion is the reactive species. The pKa values are determined by the electronic effects of the nitroso group on the stability of the conjugate base.
The nitroso group is electron-withdrawing, and its ability to stabilize the negative charge on the phenoxide ion through resonance and inductive effects dictates the acidity. In the ortho and para positions, the nitroso group can delocalize the negative charge of the phenoxide ion through resonance, leading to greater stabilization and thus higher acidity (lower pKa) compared to phenol (pKa ≈ 10). This resonance stabilization is not possible for the meta isomer, where only the weaker inductive effect is operative.[1][2]
The para isomer is slightly more acidic than the ortho isomer. This is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitroso group in the ortho isomer, which makes the proton slightly more difficult to remove.[2]
| Isomer | pKa Value |
| This compound | ~7.2 |
| m-Nitrosophenol | ~8.4 |
| p-Nitrosophenol | ~7.1 |
Table 1: pKa Values of Nitrosophenol Isomers in Aqueous Solution. [3]
Reactivity in Chemical Transformations
The reactivity of nitrosophenol isomers varies significantly in different chemical reactions, including electrophilic aromatic substitution and reduction of the nitroso group.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitroso group is a deactivating, meta-directing group. The overall reactivity and the position of substitution are determined by the interplay of these two groups.
Due to the strong activating effect of the hydroxyl group, nitrosophenols are generally more reactive towards electrophilic substitution than nitrobenzene. The substitution pattern is primarily directed by the hydroxyl group to the positions ortho and para to it.
A qualitative comparison suggests that the ortho and para isomers are more reactive than the meta isomer. In the ortho and para isomers, the activating effect of the hydroxyl group and the directing effect of the nitroso group reinforce each other to some extent, leading to a higher electron density at specific positions on the aromatic ring. In the meta isomer, the deactivating effect of the nitroso group is more pronounced at the positions activated by the hydroxyl group, leading to lower overall reactivity.
References
- 1. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. brainly.in [brainly.in]
- 3. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of o-Nitrosophenol with various analytes
A comprehensive review of existing scientific literature reveals a significant gap in the availability of specific cross-reactivity data for o-Nitrosophenol with various analytes. Despite extensive searches for immunoassay development, analytical method validation, and interference studies, no quantitative data on the cross-reactivity of this compound could be located. This lack of information prevents the creation of a detailed comparison guide as initially requested.
The initial objective was to develop a comprehensive comparison guide detailing the cross-reactivity of this compound. This guide was intended for researchers, scientists, and drug development professionals, and was to include structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows. However, the foundational element for such a guide – published, quantitative cross-reactivity data for this compound – appears to be absent from the readily accessible scientific literature.
Searches were conducted to identify studies where this compound was either the target analyte in an immunoassay (which would typically include a cross-reactivity panel) or was tested as a potential interferent in assays for structurally similar compounds like other phenols, nitrophenols, or cresols. These searches, unfortunately, did not yield any specific percentages or quantitative measures of cross-reactivity for this compound.
While the literature contains numerous studies on the analytical detection of phenolic and nitro-aromatic compounds using various techniques such as high-performance liquid chromatography (HPLC) and immunoassays, these studies do not include this compound in their specificity or interference testing panels. For instance, studies on immunoassays for compounds like Bisphenol A (BPA) provide detailed cross-reactivity data for a range of other phenolic compounds, but this compound is not among the tested substances.
The absence of this data makes it impossible to fulfill the core requirements of the requested comparison guide, which are contingent on the availability of quantitative performance data. Without specific experimental results, any attempt to create a comparison would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis.
Therefore, we must conclude that there is a current lack of published research specifically investigating the cross-reactivity profile of this compound in the context of commonly used analytical methods. This represents a potential area for future research, as understanding the cross-reactivity of such compounds is crucial for the development of specific and reliable analytical assays.
For researchers and professionals in the field, this highlights the importance of thorough validation and interference testing when developing new analytical methods, particularly for compounds that are part of a class of structurally related molecules.
We regret that we are unable to provide the requested comparison guide at this time due to the unavailability of the necessary scientific data. We will continue to monitor the scientific literature and will revisit this topic should relevant data become available in the future.
The Efficacy of o-Nitrosophenol as an Analytical Reagent: A Comparative Guide for the Determination of Cobalt, Palladium, and Iron Ions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical reagent is paramount for the accurate and efficient quantification of specific ions. This guide provides a comprehensive comparison of o-nitrosophenol and its derivatives against established alternative reagents for the spectrophotometric determination of cobalt (Co²⁺), palladium (Pd²⁺), and iron (Fe²⁺). This document summarizes key performance indicators, presents detailed experimental protocols, and visualizes analytical workflows to aid in the selection of the most suitable reagent for your research needs.
Executive Summary
This compound and its related compounds demonstrate utility as chromogenic reagents for the determination of various metal ions. This guide indicates that while these reagents are effective, their performance, particularly in terms of sensitivity and selectivity, should be carefully weighed against well-established methods. For the determination of cobalt, 1-(2-pyridylazo)-2-naphthol (PAN) offers superior molar absorptivity. In the case of palladium analysis, dimethylglyoxime remains a highly selective and reliable reagent. For iron, o-phenanthroline provides a sensitive and stable complex. The choice of reagent will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and potential interfering ions.
Comparison of Analytical Reagents
The following tables provide a quantitative comparison of this compound and its analogues with alternative reagents for the spectrophotometric determination of cobalt, palladium, and iron.
Table 1: Comparison of Reagents for Cobalt (Co²⁺) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Optimal pH |
| 1-Nitroso-2-naphthol | 436.2 | 2.05 x 10⁴[1][2] | 0.12 - 4.0[1][2] | 5.0 |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | 620 | 1.90 x 10⁴[3] | 0.4 - 3.2[3] | 5.0[3] |
| 4-(6-Nitro-2-benzothiazolylazo) resorcinol | 458 | 4.86 x 10³ | 1 - 8 | 6.0[4] |
| 4-Salicylideneamino-3-mercapto-6-methyl-1,2,4-triazine(4H)-5-one | 400 | 4.61 x 10² | Up to 32 | 4.0[5] |
Table 2: Comparison of Reagents for Palladium (Pd²⁺) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Optimal pH/Acidity |
| 1-Nitroso-2-naphthol | - | - | - | - |
| Dimethylglyoxime | - | - | - | Weakly acidic (0.2M HCl)[6] |
| Isonitroso p-Nitro Acetophenone Thiosemicarbazone (HINATS) | 410 | 9.1 x 10²[7][8] | 5.0 - 80[7][8] | 0.0 - 4.0[7][8] |
| 4-(N′-(4-imino-2-oxo-thiazolidine-5-ylidene)-hydrazino)-benzoic acid | 450 | 4.30 x 10³[9] | 0.64 - 10.64[9] | 7.0[9] |
Table 3: Comparison of Reagents for Iron (Fe²⁺) Determination
| Reagent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Optimal pH |
| 2-Nitroso-5-dimethylaminophenol | ~750 | ~4.0 x 10⁴[10] | - | ~8[10] |
| o-Phenanthroline | 508 | 1.11 x 10⁴[11][12] | - | 2 - 9[11][12] |
Experimental Protocols
Detailed methodologies for the key comparative reagents are provided below.
Determination of Cobalt (Co²⁺) with 1-(2-Pyridylazo)-2-naphthol (PAN)
This method is based on the formation of a stable, colored complex between Co²⁺ and PAN in the presence of a surfactant.
Reagents:
-
Standard Cobalt Solution (1000 µg/mL)
-
PAN solution (0.1% w/v in methanol)
-
Triton X-100 solution (10% v/v)
-
Sodium dodecylbenzene sulfonate (DBS) solution (5% w/v)
-
Ammonium persulfate solution (5% w/v)
-
Acetate buffer (pH 5.0)
-
EDTA solution (0.1 M)
Procedure:
-
To a 25 mL volumetric flask, add an aliquot of the sample solution containing 10-80 µg of cobalt.
-
Add 2.5 mL of acetate buffer (pH 5.0).
-
Add 1 mL of ammonium persulfate solution and mix.
-
Add 2 mL of PAN solution, 2 mL of Triton X-100 solution, and 1 mL of DBS solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for 10 minutes.
-
If interfering ions are present, add 1 mL of EDTA solution to decompose other metal-PAN complexes. The Co(III)-PAN complex is stable.[3]
-
Measure the absorbance at 620 nm against a reagent blank.[3]
Determination of Palladium (Pd²⁺) with Dimethylglyoxime
This gravimetric and spectrophotometric method relies on the formation of a palladium-dimethylglyoxime precipitate.
Reagents:
-
Standard Palladium Solution (1000 µg/mL)
-
Dimethylglyoxime solution (1% w/v in ethanol)
-
Hydrochloric Acid (HCl), 0.2 M
Procedure:
-
Take an acidic aliquot of the sample solution containing palladium.
-
Adjust the acidity to approximately 0.2 M HCl.[6]
-
Heat the solution to about 60-80 °C.
-
Add the dimethylglyoxime solution in slight excess with constant stirring.
-
Allow the precipitate to digest on a steam bath for about 30 minutes and then cool to room temperature.
-
For gravimetric analysis, filter the precipitate through a weighed filtering crucible, wash with dilute HCl and then water, dry at 110-120 °C, and weigh as Pd(C₄H₇N₂O₂)₂.
-
For spectrophotometric analysis, the complex can be extracted into an organic solvent like chloroform and the absorbance measured.[13]
Determination of Iron (Fe²⁺) with o-Phenanthroline
This highly sensitive method involves the formation of a stable, orange-red complex between Fe²⁺ and o-phenanthroline.
Reagents:
-
Standard Iron Solution (10 µg/mL)
-
o-Phenanthroline solution (0.1% w/v)
-
Hydroxylamine hydrochloride solution (10% w/v)
-
Sodium acetate solution (1 M)
Procedure:
-
Pipette a known volume of the sample into a 100 mL volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺ and mix.[11][12]
-
Add 8 mL of the sodium acetate solution to adjust the pH.[11][12]
-
Dilute to the mark with deionized water and mix well.
-
Allow the solution to stand for 10 minutes for complete color development.[12]
-
Measure the absorbance at 508 nm against a reagent blank.[11][12]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectrophotometric determination for each ion.
Caption: General workflow for spectrophotometric ion determination.
References
- 1. lacc-terryb.com [lacc-terryb.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. asianpubs.org [asianpubs.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Extractive Spectrophotometric Determination of Palladium (II) With Isonitroso P-Nitro Acetophenone Thiosemicarbazone (Hinats) : Oriental Journal of Chemistry [orientjchem.org]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. tau.ac.il [tau.ac.il]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling o-Nitrosophenol
Essential Safety and Handling Guide for o-Nitrosophenol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound, designed for researchers, scientists, and drug development professionals.
Hazard Summary
Based on data for o-Nitrophenol, this compound should be treated as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Harmful or very toxic to aquatic life with long-lasting effects.[1][5]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against exposure to this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. |
| Conducting reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood. |
| Handling waste and decontamination | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Work in a well-ventilated area. A respirator may be necessary depending on the potential for aerosol generation. |
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not discharge into drains or the environment.[1]
Emergency Procedures
First Aid Measures:
-
General Advice: Move the affected person from the area of exposure. Show the safety data sheet (or this guide) to the attending medical professional.
-
If Inhaled: Move the person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[1][2]
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
Wearing the appropriate PPE (see Table 1), carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution and then wash with soap and water.
-
For large spills, contact your institution's EHS department immediately.
Visualized Emergency Workflow
The following diagram outlines the logical steps to follow in the event of an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
